4-(naphthalene-1-sulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a naphthalene-1-sulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine typically involves the reaction of morpholine with naphthalene-1-sulfonyl chloride and phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction . The reaction conditions usually require controlled temperatures and the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The morpholine ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine.
Phenylmorpholine: Lacks the sulfonyl group but shares the morpholine and phenyl structures.
Dansyl chloride: Contains a similar naphthalene sulfonyl group but is used primarily as a fluorescent labeling reagent.
Uniqueness
This compound is unique due to its combination of a sulfonyl group, a phenyl group, and a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-naphthalen-1-ylsulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c22-25(23,20-12-6-10-16-7-4-5-11-18(16)20)21-13-14-24-19(15-21)17-8-2-1-3-9-17/h1-12,19H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWHLKUJMZNTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.